Delphinidin 3-galactoside

Descripción general

Descripción

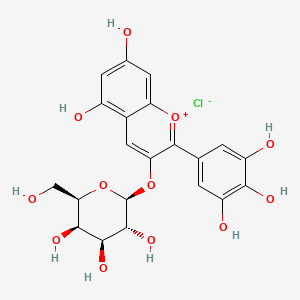

Delphinidin 3-galactoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant blue and purple colors in plants such as berries, eggplants, and purple tea leaves. This compound is a glycoside form of delphinidin, where the delphinidin molecule is bonded to a galactose sugar moiety at the third carbon position. This compound is known for its potent antioxidant properties and its potential health benefits, including anti-inflammatory and anticancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Delphinidin 3-galactoside can be synthesized through enzymatic glycosylation, where delphinidin is reacted with a galactose donor in the presence of glycosyltransferase enzymes. This method ensures the specific attachment of the galactose moiety to the delphinidin molecule.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as berries and purple tea leaves. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the desired compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

Reduction: This compound can be reduced to form colorless leucoanthocyanidins.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification and etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acidic or basic catalysts are often employed in substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Leucoanthocyanidins.

Substitution: Various esters and ethers of this compound

Aplicaciones Científicas De Investigación

Delphinidin 3-galactoside has a wide range of scientific research applications:

Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.

Biology: Studies have shown its role in modulating cellular signaling pathways and gene expression.

Medicine: this compound exhibits potential anticancer, anti-inflammatory, and neuroprotective effects. .

Industry: This compound is used in the food and cosmetic industries as a natural colorant and antioxidant

Mecanismo De Acción

Delphinidin 3-galactoside exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits oxidative stress, thereby protecting cells from damage. The compound also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in inflammation and cancer progression. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Comparación Con Compuestos Similares

- Delphinidin 3-glucoside

- Delphinidin 3-rutinoside

- Delphinidin 3-sambubioside

- Delphinidin 3-arabinoside

Comparison: Delphinidin 3-galactoside is unique due to its specific glycosidic linkage with galactose, which influences its bioavailability and biological activity. Compared to other delphinidin glycosides, this compound has shown superior ability to cross the blood-brain barrier, making it particularly valuable in neurological research. Its antioxidant and anticancer activities are comparable to those of other delphinidin glycosides, but the specific sugar moiety can affect its solubility, stability, and interaction with biological targets .

Actividad Biológica

Delphinidin 3-galactoside (Dp3Ga) is a glycosylated anthocyanin derived from delphinidin, recognized for its various biological activities, particularly in the context of human health. This article summarizes the current understanding of Dp3Ga's biological activity, focusing on its anticancer properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its glycosidic bond at the 3-position of the delphinidin molecule with a galactose sugar. This modification influences its solubility, stability, and biological activity compared to other anthocyanins.

Anticancer Activity

Recent studies have demonstrated that Dp3Ga exhibits significant anticancer properties. The mechanisms through which Dp3Ga exerts these effects include:

- Induction of Apoptosis : Dp3Ga has been shown to activate caspases and promote PARP cleavage in cancer cells, leading to apoptosis. Specifically, it increases the expression of pro-apoptotic proteins such as BAX while decreasing anti-apoptotic proteins like Bcl-2, resulting in cell cycle arrest at the G2/M phase .

- Inhibition of Tumor Growth : Research indicates that Dp3Ga inhibits key signaling pathways involved in tumor growth, such as the NF-κB and STAT-3 pathways. This inhibition reduces the expression of pro-survival factors and enhances apoptotic signaling .

- Anti-Angiogenic Effects : Dp3Ga has been linked to the suppression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), critical factors in angiogenesis. By blocking these pathways, Dp3Ga may hinder tumor vascularization and growth .

Table 1: Summary of Anticancer Mechanisms of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Apoptosis Induction | Activation of caspases, PARP cleavage | |

| Tumor Growth Inhibition | Suppression of NF-κB and STAT-3 pathways | |

| Anti-Angiogenic Activity | Inhibition of HIF-1α and VEGF |

Antioxidant Properties

Dp3Ga exhibits potent antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases. The compound scavenges free radicals and inhibits lipid peroxidation, thereby reducing cellular damage. Studies have shown that Dp3Ga enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Potential Therapeutic Applications

The biological activities of Dp3Ga suggest several therapeutic applications:

- Cancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth, Dp3Ga is being explored as a potential adjunct therapy in cancer treatment.

- Cardiovascular Health : The antioxidant properties of Dp3Ga may offer protective effects against cardiovascular diseases by improving endothelial function and reducing inflammation .

- Metabolic Disorders : Preliminary studies indicate that Dp3Ga may help regulate glucose metabolism and lipid profiles, suggesting potential benefits for conditions like diabetes .

Table 2: Potential Therapeutic Applications of this compound

| Application | Mechanism | Reference |

|---|---|---|

| Cancer Therapy | Induces apoptosis, inhibits growth | |

| Cardiovascular Health | Antioxidant effects | |

| Metabolic Disorders | Regulates glucose and lipid metabolism |

Case Studies

Several case studies have highlighted the efficacy of delphinidin-rich extracts containing Dp3Ga:

- Breast Cancer Study : In vitro studies demonstrated that delphinidin-rich extracts significantly inhibited cell proliferation in HER2-positive breast cancer cells by inducing apoptosis through caspase activation .

- Diabetes Management : A clinical trial involving diabetic patients showed improvements in insulin sensitivity and lipid profiles following supplementation with anthocyanin-rich extracts containing Dp3Ga .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28500-00-7 | |

| Record name | Delphinidin galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELPHINIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.